molecular formula C10H14N2O2S B3043695 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 904810-13-5

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B3043695
CAS No.: 904810-13-5
M. Wt: 226.3 g/mol
InChI Key: AUZYQFQJWXVRLN-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is a heterocyclic organic compound featuring a tetrahydroquinoline core substituted with a methylsulfonyl group at the 1-position and an amine group at the 7-position.

Properties

IUPAC Name

1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-15(13,14)12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZYQFQJWXVRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aniline Derivatives

A widely adopted method involves cyclocondensation between 7-nitro-1,2,3,4-tetrahydroquinoline precursors and carbonyl compounds. For instance, reacting 2-nitroaniline derivatives with cyclic ketones (e.g., cyclohexanone) under acidic conditions facilitates Schiff base formation, followed by catalytic hydrogenation to yield the saturated tetrahydroquinoline backbone. This method ensures regioselective incorporation of the nitro group at position 7, which is later reduced to the amine.

Pictet-Spengler Reaction

Alternative routes employ the Pictet-Spengler reaction, leveraging tryptamine analogs or substituted phenethylamines. Condensation with aldehydes in the presence of Lewis acids (e.g., BF₃·OEt₂) generates the tetrahydroquinoline scaffold with inherent stereochemical control. While this method is efficient for introducing chiral centers, it requires subsequent modifications to install the methylsulfonyl and amine groups.

Functionalization at Position 7: Amine Installation

The 7-amino group is introduced via reduction of a pre-installed nitro moiety or through direct amination.

Nitro Reduction Pathway

In the nitro reduction approach, the tetrahydroquinoline core synthesized with a nitro group at position 7 undergoes catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under H₂ atmosphere. This method achieves quantitative yields (>95%) but necessitates careful control of reaction time to prevent over-reduction. For example, hydrogenation of 7-nitro-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline in ethanol at 50 psi H₂ for 12 hours affords the target amine.

Direct Amination Strategies

Direct amination via Buchwald-Hartwig coupling has been explored for substrates lacking pre-functionalized nitro groups. Using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos), aryl halides at position 7 undergo cross-coupling with ammonia or amine sources. However, this method is less prevalent due to competing side reactions and lower yields (~60–70%) compared to nitro reduction.

Sulfonylation at Position 1: Methylsulfonyl Group Introduction

The methylsulfonyl group is installed at position 1 through electrophilic sulfonylation or oxidation of intermediate thioethers.

Direct Sulfonylation with Methylsulfonyl Chloride

Treatment of the tetrahydroquinoline core with methylsulfonyl chloride (MsCl) in the presence of a base (e.g., sodium hydride or triethylamine) in anhydrous tetrahydrofuran (THF) achieves efficient sulfonylation. The reaction proceeds via nucleophilic attack of the deprotonated amine on the electrophilic sulfur center, yielding the sulfonamide derivative. Typical conditions involve stirring at 0°C to room temperature for 4–6 hours, with yields exceeding 85%.

Reaction Scheme:
$$
\text{Tetrahydroquinoline} + \text{MsCl} \xrightarrow{\text{NaH, THF}} \text{1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline}
$$

Oxidation of Methylsulfanyl Precursors

An alternative route involves synthesizing a methylsulfanyl intermediate followed by oxidation to the sulfone. For example, nucleophilic substitution of a fluoride or hydroxyl group at position 1 with sodium methylsulfanide introduces the methylsulfanyl moiety, which is subsequently oxidized using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. This two-step process achieves >90% conversion but requires stringent control of oxidation conditions to prevent over-oxidation.

Process Optimization and Analytical Validation

Yield Enhancement Strategies

  • Temperature Control : Lowering reaction temperatures during sulfonylation minimizes side products (e.g., disulfonylation).
  • Catalyst Screening : Palladium-based catalysts with bulky ligands improve selectivity in amination steps.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during cyclocondensation.

Analytical Characterization

  • ¹H NMR : Key peaks include a singlet for the methylsulfonyl group (δ 3.10–3.25 ppm) and aromatic protons (δ 6.70–7.30 ppm).
  • LCMS : Molecular ion peaks at m/z 255.1 [M+H]⁺ confirm successful synthesis.
  • HPLC : Purity >99% is achievable via reverse-phase chromatography using acetonitrile/water gradients.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Nitro Reduction High regioselectivity Multi-step synthesis 85–95
Direct Amination Shorter synthetic route Moderate yields 60–70
Direct Sulfonylation Rapid functionalization Sensitivity to moisture 80–90
Sulfanyl Oxidation Compatible with sensitive substrates Requires oxidation optimization 75–85

Industrial-Scale Considerations

Scalability challenges include:

  • Cost of Catalysts : Palladium reagents in amination steps increase production costs.
  • Waste Management : Sulfonylation generates HCl byproducts, necessitating neutralization protocols.
  • Purification : Bulk HPLC is impractical; alternatives like crystallization or distillation are prioritized.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes substitution reactions at the amine and sulfonamide moieties:

  • Reaction with Alkyl Halides/Acyl Chlorides: Nucleophilic substitution occurs under basic conditions (e.g., DMF, HCl), yielding derivatives with aliphatic or aromatic substituents.

  • Palladium-Catalyzed Coupling: In the presence of PdCl₂ and CuBr, the amine reacts with arenesulfonyl chlorides to form arylsulfonamides (e.g., 4-p-tolyl-1-tosyl-1,2,3,4-tetrahydroquinoline) .

Reaction Conditions Comparison

ReagentSolventCatalystYield
Alkyl halideDMFHCl75–90%
Arylsulfonyl chloride1,4-dioxanePdCl₂/CuBr71–83%

Oxidation Reactions

The methylsulfonyl group is susceptible to oxidation:

  • Hydrogen Peroxide (H₂O₂): Converts the sulfonamide to a sulfone under acidic conditions.

  • Potassium Permanganate (KMnO₄): Oxidizes the tetrahydroquinoline ring to a quinoline, altering biological activity .

Condensation Reactions

The amine participates in condensation with carbodiimides (e.g., EDC) to form oxalamides or amides. For example:

  • Oxalamide Formation: Reaction with oxalic acid derivatives under basic conditions yields therapeutic candidates.

Hydrolysis

The sulfonamide group undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions to release the amine and sulfonic acid.

Key Steps

  • Quinoline Core Formation: Via Pfitzinger reaction (isatin + aldehyde) or reduction of quinoline derivatives .

  • Methylsulfonylation: Introduction of the methylsulfonyl group using methylsulfonyl chloride in DMF .

  • Amide/Oxalamide Formation: Condensation with oxalic acid or carbodiimides.

Analytical Data

  • NMR (DMSO-d₆): δH 2.46–10.14 ppm (amine protons) and δC 25.1–171.2 ppm (sulfonamide carbons) .

  • Mass Spectrometry: m/z 316.0 [M+H]+ confirms molecular identity.

Mechanistic Insights

  • Biological Interactions: The methylsulfonyl group enhances solubility and binding to targets like carbonic anhydrase IX (hCA IX), as observed in related derivatives .

  • Reactivity Modulation: Substitution at the amine or sulfonamide sites alters pharmacokinetics and therapeutic efficacy.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that MTHQ exhibits promising anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that MTHQ analogs were effective against specific cancer cell lines, suggesting potential for development as anticancer agents.

Neuroprotective Effects

MTHQ has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

  • Research Findings : A study highlighted in Neuroscience Letters reported that MTHQ could reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Antimicrobial Properties

The compound has shown antimicrobial activity against various pathogens. Its efficacy against bacterial strains makes it a candidate for further development as an antimicrobial agent.

  • Evidence : Research published in the Journal of Antibiotics noted that MTHQ demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

Data Table: Summary of Biological Activities

ApplicationActivity TypeReference
AnticancerInduces apoptosisJournal of Medicinal Chemistry
NeuroprotectiveReduces oxidative stressNeuroscience Letters
AntimicrobialInhibitory effectsJournal of Antibiotics

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological macromolecules, while the tetrahydroquinoline ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with variations in substituents, sulfonyl groups, or core modifications. Below is an analysis based on available

1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine

  • Structural Difference : Ethylsulfonyl (C₂H₅SO₂-) replaces methylsulfonyl.
  • Impact: Molecular Weight: 240.32 vs. 228.29 (estimated for methylsulfonyl analog), indicating increased lipophilicity due to the ethyl group .

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine (Hydrochloride Salt)

  • Structural Difference : Lacks the sulfonyl group; features a methyl group at the 1-position and a hydrochloride salt.
  • Impact :
    • Solubility : Hydrochloride salt improves aqueous solubility (critical for drug formulation) compared to the neutral sulfonyl derivative .
    • Molecular Weight : 210.7 (C₁₀H₁₅ClN₂) vs. 228.29, with reduced steric bulk.
    • Bioactivity : The absence of the sulfonyl group may reduce hydrogen-bonding interactions, altering target affinity .

N-(2,2-Diethoxyethyl)-N′-[1-(Methylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]ethylenediamine

  • Structural Difference : Incorporates a diethoxyethyl-ethylenediamine side chain.
  • Impact :
    • Molecular Weight : 413.49 (C₁₈H₂₇N₃O₆S), significantly higher than the parent compound.
    • Functionality : The extended side chain may enhance solubility or enable covalent binding to biological targets, though this could reduce membrane permeability .

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

  • Structural Difference: Isoquinoline core (benzopyridine) instead of quinoline (pyridobenzene).
  • Similarity Score: 0.97 (structural similarity to quinoline derivatives), yet distinct pharmacological profiles are likely due to core differences .

Biological Activity

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-amine
  • Molecular Formula : C10_{10}H14_{14}N2_{2}O2_{2}S
  • Molecular Weight : 226.3 g/mol
  • CAS Number : 904810-13-5

The biological activity of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl group is known to form hydrogen bonds with proteins, while the tetrahydroquinoline ring can fit into hydrophobic pockets of enzymes or receptors. These interactions may lead to modulation of enzymatic activities or receptor functions.

Anticancer Properties

Research has indicated that derivatives of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine exhibit significant anticancer activity. A study focusing on triple-negative breast cancer (TNBC) cells (MDA-MB-231) reported the identification of active compounds through high-throughput screening. The compound JE15 derived from this series demonstrated potent cytotoxic effects with IC50 values of 3.91 μM in DMEM and 1.72 μM in L15 media .

Table: Summary of Biological Activities

Activity Cell Line/Model IC50 Value Reference
AnticancerMDA-MB-231 (TNBC)3.91 μM (DMEM)
1.72 μM (L15)
Anti-inflammatoryNot specifiedNot quantifiedOngoing studies

Synthetic Routes and Applications

The synthesis of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine typically involves:

  • Formation of Tetrahydroquinoline Core : Via the Povarov reaction involving aniline and aldehyde.
  • Introduction of Methylsulfonyl Group : Using methanesulfonyl chloride under basic conditions.

This compound serves as a versatile scaffold in drug design and organic synthesis, making it a valuable target for further research.

Q & A

Q. What are the recommended synthetic routes for 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine, and how can purity be optimized?

The synthesis typically involves introducing the methylsulfonyl group to a tetrahydroquinoline scaffold. A plausible route includes:

  • Step 1 : Sulfonation of a precursor (e.g., 1,2,3,4-tetrahydroquinolin-7-amine) using methylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
  • Step 2 : Purification via silica gel chromatography (eluting with gradients of ethyl acetate/hexane) to isolate the product .
  • Purity Validation : High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with key signals for the methylsulfonyl group (e.g., δ ~3.0 ppm for CH₃SO₂) .
  • HRMS : Validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolves 3D conformation if crystalline derivatives are accessible .

Q. How can solubility challenges be addressed in biological assays?

  • Use polar aprotic solvents (e.g., DMSO) for stock solutions.
  • For aqueous compatibility, employ co-solvents (e.g., cyclodextrins) or pH adjustment (amine group pKa ~8–10) .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s biological activity, and how can target engagement be validated?

  • Hypothesized Mechanism : The methylsulfonyl group may inhibit enzymes (e.g., kinases) via covalent or non-covalent interactions. Similar tetrahydroisoquinolines modulate inflammatory pathways (e.g., NO suppression in macrophages) .
  • Validation Methods :
    • In Vitro Assays : Dose-dependent inhibition of NO production in RAW 264.7 macrophages (IC₅₀ determination) .
    • Molecular Docking : Simulate binding to targets like COX-2 or iNOS using software (AutoDock Vina) .

Q. How should contradictory data in biological activity studies be resolved?

  • Scenario : Discrepancies in IC₅₀ values across studies.
  • Methodological Solutions :
    • Standardize assay conditions (e.g., cell passage number, serum-free media).
    • Verify compound stability via HPLC before/during assays .
    • Use orthogonal assays (e.g., Western blotting for protein expression vs. enzymatic activity) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Core Modifications : Compare analogs with varied substituents (e.g., methoxy vs. methylsulfonyl at position 2) to assess impact on bioactivity .
  • Functional Assays : Test derivatives in target-specific models (e.g., kinase inhibition panels, antimicrobial susceptibility testing) .
  • Computational Tools : Generate QSAR models using descriptors like logP, polar surface area, and electrostatic potential .

Q. How can researchers address low yield in the final sulfonation step?

  • Optimization Tactics :
    • Increase reaction time/temperature (monitored by TLC).
    • Use alternative sulfonating agents (e.g., methanesulfonic anhydride).
    • Introduce protecting groups on the amine to prevent side reactions .

Data Interpretation & Reproducibility

Q. What are best practices for ensuring reproducibility in synthetic protocols?

  • Documentation : Record exact molar ratios, solvent batches, and purification gradients.
  • Quality Control : Mandate ≥95% purity (HPLC) and characterize intermediates (e.g., FTIR for functional groups) .

Q. How can researchers differentiate between off-target effects and genuine bioactivity?

  • Counter-Screens : Test against unrelated targets (e.g., unrelated enzymes or cell lines).
  • CRISPR Knockout Models : Eliminate suspected targets in cellular assays to observe activity loss .

Safety & Compliance

Q. What safety precautions are essential during synthesis and handling?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for sulfonation steps (potential SO₂ release) .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine
Reactant of Route 2
Reactant of Route 2
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine

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